molecular formula C14H18BrNO2 B2811111 2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide CAS No. 1097794-77-8

2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide

Cat. No.: B2811111
CAS No.: 1097794-77-8
M. Wt: 312.207
InChI Key: BJEONJHYTGUFOZ-UHFFFAOYSA-N
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Description

2-Bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide is a chemical compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.21 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide typically involves the following steps:

  • Bromination: The starting material, 3-methylbutanamide, undergoes bromination to introduce the bromine atom at the 2-position.

  • Coupling Reaction: The brominated compound is then coupled with 3,4-dihydro-2H-1-benzopyran-4-ylamine under suitable reaction conditions, such as the use of a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The amide group can be reduced to an amine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromate ion (BrO3-)

  • Reduction: 2-Bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamine

  • Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

  • Biology: Its derivatives may exhibit biological activity, making it useful in the study of enzyme inhibitors or receptor ligands.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 2-Bromo-N-(2,3-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide

  • 2-Bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-methylbutanamide

  • 2-Bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-4-methylpentanamide

Uniqueness: 2-Bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide is unique due to its specific structural features, such as the position of the bromine atom and the methyl group on the butanamide moiety. These structural differences can lead to variations in reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-bromo-N-(3,4-dihydro-2H-chromen-4-yl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-9(2)13(15)14(17)16-11-7-8-18-12-6-4-3-5-10(11)12/h3-6,9,11,13H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEONJHYTGUFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCOC2=CC=CC=C12)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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